Ethyl 4-(difluoromethyl)-2-methylpyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(difluoromethyl)-2-methylpyrimidine-5-carboxylate is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(difluoromethyl)-2-methylpyrimidine-5-carboxylate typically involves the difluoromethylation of pyrimidine derivatives. One common method is the use of ethyl bromodifluoroacetate as a fluorine source. The reaction involves N-alkylation by ethyl bromodifluoroacetate followed by in situ hydrolysis of the ester and decarboxylation . This method is advantageous due to its simplicity and the availability of reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based methods that can transfer difluoromethyl groups to pyrimidine derivatives in both stoichiometric and catalytic modes . The use of novel non-ozone depleting difluorocarbene reagents has also streamlined the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(difluoromethyl)-2-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 4-(difluoromethyl)-2-methylpyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 4-(difluoromethyl)-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, which can improve its binding affinity to biological targets . The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 4-(difluoromethyl)-2-methylpyrimidine-5-carboxylate can be compared with other difluoromethylated pyrimidine derivatives:
Ethyl 4,4-difluoro-3-oxobutanoate: Used as a starting material in the synthesis of various difluoromethylated compounds.
Difluoromethyl pyrazole derivatives: Known for their antifungal and antibacterial activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 4-(difluoromethyl)-2-methylpyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article will explore its biological activity, focusing on its pharmacological effects, mechanism of action, and comparison with similar compounds.
- Molecular Formula : C₉H₈F₂N₂O₂
- Molecular Weight : Approximately 207.56 g/mol
- Structure : The compound features a pyrimidine ring with a difluoromethyl group at the fourth position and a carboxylate group at the fifth position, enhancing its lipophilicity and biological activity compared to similar compounds lacking these features.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antifungal Properties : Preliminary studies suggest that the compound may possess antifungal activity, making it a candidate for agricultural applications as a fungicide.
- Antibacterial Activity : Research indicates potential antibacterial effects, further supporting its use in both medical and agricultural fields.
- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, particularly through inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with specific molecular targets. The difluoromethyl group enhances the compound’s capacity to form hydrogen bonds, improving its binding affinity to biological targets such as proteins involved in cellular signaling pathways.
Interaction with COX Enzymes
Recent studies have focused on the interaction of pyrimidine derivatives with COX enzymes. For instance, certain derivatives have demonstrated significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
Compound Name | Structure | Biological Activity | IC50 (μM) |
---|---|---|---|
This compound | Structure | Antifungal, Antibacterial | TBD |
Ethyl 4,4-difluoro-3-oxobutanoate | Structure | Antibacterial | TBD |
Difluoromethyl pyrazole derivatives | Structure | Antifungal | TBD |
Case Studies
-
Antifungal Activity Assessment :
In a study assessing various pyrimidine derivatives for antifungal properties, this compound was included among candidates showing potential efficacy against common fungal pathogens. The results indicated that modifications in the pyrimidine structure significantly influenced antifungal potency. -
Anti-inflammatory Evaluation :
A series of experiments evaluated the anti-inflammatory effects of pyrimidine derivatives using carrageenan-induced paw edema models. Compounds structurally similar to this compound exhibited significant reductions in inflammation markers, suggesting that this compound may also have therapeutic applications in inflammatory diseases .
Future Research Directions
Further research is necessary to fully elucidate the biological mechanisms and therapeutic potentials of this compound. Key areas for future investigation include:
- In Vivo Studies : To confirm efficacy and safety profiles in animal models.
- Structure-Activity Relationship (SAR) Studies : To optimize the compound's structure for enhanced biological activity.
- Mechanistic Studies : To explore specific interactions with target proteins and pathways.
Properties
Molecular Formula |
C9H10F2N2O2 |
---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
ethyl 4-(difluoromethyl)-2-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H10F2N2O2/c1-3-15-9(14)6-4-12-5(2)13-7(6)8(10)11/h4,8H,3H2,1-2H3 |
InChI Key |
GNNYAHNKKJNHIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(F)F)C |
Origin of Product |
United States |
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